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molecular formula C12H7ClFN3 B8810369 3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8810369
M. Wt: 247.65 g/mol
InChI Key: NZXANMARZPHGKI-UHFFFAOYSA-N
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Patent
US09029373B2

Procedure details

Hexachloroethane (3.47 g, 14.68 mmol) was added portionwise at RT to a stirred mixture of Intermediate 31a (1.95 g, 7.34 mmol), triphenylphosphine (3.85 g, 14.68 mmol), and triethylamine (4.12 mL, 29.36 mmol) in anhydrous THF (60 mL). The reaction mixture was stirred at RT for 3.5 h. The resulting suspension was filtered, washing the solid with Et2O. The filtrate was concentrated in vacuo and the resultant residue purified by FCC using SCX-2 cartridge. The cartridge was washed with MeOH and the product was eluted with 2M NH3 in MeOH to give the title compound (1.81 g, quantitative) as a fawn coloured solid. LCMS (Method 3): Rt 2.96 min, m/z 248 [MH+].
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Intermediate 31a
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)C(Cl)(Cl)Cl.[F:9][C:10]1[CH:11]=[CH:12][C:13]([NH:16][NH:17][C:18](=O)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[Cl:25])=[N:14][CH:15]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>C1COCC1>[Cl:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:18]1[N:14]2[CH:15]=[C:10]([F:9])[CH:11]=[CH:12][C:13]2=[N:16][N:17]=1

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Intermediate 31a
Quantity
1.95 g
Type
reactant
Smiles
FC=1C=CC(=NC1)NNC(C1=C(C=CC=C1)Cl)=O
Name
Quantity
3.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washing the solid with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant residue purified by FCC
WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the product was eluted with 2M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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